6-Phenylcyclohex-3-ene-1-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
6-phenylcyclohex-3-ene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O2/c14-13(15)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-7,11-12H,8-9H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVZGDUKDAJKXOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC(C1C2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20306071 | |
| Record name | 6-phenylcyclohex-3-ene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20306071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66879-03-6 | |
| Record name | NSC173983 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=173983 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-phenylcyclohex-3-ene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20306071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 6 Phenylcyclohex 3 Ene 1 Carboxylic Acid and Its Analogues
Strategies for Cyclohexene (B86901) Ring Construction
The formation of the substituted cyclohexene ring is a critical step in the synthesis of the target compound and its analogues. Various powerful synthetic methods have been developed to construct this six-membered carbocycle with control over substitution patterns and stereochemistry.
Diels-Alder Cycloaddition Approaches to Substituted Cyclohexenecarboxylic Acids
The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, stands as one of the most powerful and widely used methods for constructing six-membered rings. mdpi.com This reaction's ability to form two new carbon-carbon bonds and set up to four stereocenters in a single, often stereospecific, step makes it highly valuable in organic synthesis. nih.gov
For the synthesis of the core structure of cyclohex-3-ene-1-carboxylic acid, a classic approach involves the reaction of 1,3-butadiene (B125203) (the diene) with acrylic acid (the dienophile). This reaction directly furnishes the 1,2,3,6-tetrahydrobenzoic acid scaffold. sigmaaldrich.com The versatility of the Diels-Alder reaction allows for the synthesis of a wide range of substituted cyclohexenecarboxylic acids by employing appropriately substituted dienes and dienophiles. For instance, doubly activated dienes, such as 1-alkoxy-1-amino-1,3-butadienes, can react with various electron-deficient dienophiles under mild conditions to afford highly functionalized cycloadducts with excellent regioselectivity. nih.gov Subsequent hydrolysis of these adducts can yield substituted cyclohexenones, which are versatile intermediates. nih.gov
| Diene | Dienophile | Product | Reference |
| 1,3-Butadiene | Acrylic Acid | 3-Cyclohexene-1-carboxylic acid | sigmaaldrich.com |
| 1,3-Butadiene | Maleic Anhydride (B1165640) | 4-Cyclohexene-cis-1,2-dicarboxylic anhydride | mdpi.com |
| 1-Alkoxy-1-amino-1,3-butadiene | Methacrolein | 6,6-disubstituted 2-cyclohexenone (after hydrolysis) | nih.gov |
| Furan derivatives | Dimethyl acetylenedicarboxylate (DMAD) | Functionalized oxabicyclic alkenes | beilstein-journals.org |
Reductive Pathways to Cyclohexene Carboxamide Derivatives
Reductive methods provide an alternative route to cyclohexene derivatives, particularly for the synthesis of carboxamides. One notable pathway involves the reduction of cyclic imides. For example, 2-methyl/phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione can be reduced using sodium borohydride (B1222165) (NaBH₄) in a mixed solvent system (THF/H₂O) to yield 6-(hydroxymethyl)-N-methyl/phenylcyclohex-3-ene-1-carboxamide derivatives. nih.gov This transformation effectively opens the five-membered imide ring while retaining the cyclohexene core and generating the desired carboxamide functionality. nih.gov
Another powerful strategy is reductive amination, which typically involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an intermediate imine or enamine, which is then reduced to the target amine. pearson.comyoutube.com This two-step process can often be performed in a "one-pot" procedure using a reducing agent that is selective for the iminium ion in the presence of the starting carbonyl group, such as sodium cyanoborohydride (NaBH₃CN). youtube.com While directly forming a cyclohexene carboxamide via this route is less common, the principles can be applied to synthesize amine-substituted cyclohexanes from cyclohexanones, which can be precursors to the target structures. pearson.comresearchgate.net
| Starting Material | Reagents | Product | Reference |
| 2-Phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione | 1. NaBH₄, THF/H₂O | 6-(Hydroxymethyl)-N-phenylcyclohex-3-ene-1-carboxamide | nih.gov |
| Cyclohexanone | Amine (e.g., pyrrolidine), reducing agent (e.g., NaBH₃CN) | N-Cyclohexylpyrrolidine | pearson.com |
Multicomponent Reaction Sequences for Functionalized Cyclohexene Derivatives
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity.
Several MCRs have been developed for the synthesis of highly functionalized cyclohexene derivatives. One such example is a microwave-assisted three-component cyclocondensation reaction involving aldehydes, amides, and dienophiles in the presence of acetic anhydride and a catalytic amount of para-toluenesulfonic acid. This method provides a facile route to highly substituted cyclohexenes in good yields and short reaction times.
Another approach involves consecutive multicomponent sequences. For instance, a three-component alkynylation-addition sequence has been used to synthesize cyclohexene-embedded merocyanines. This process demonstrates how complex, functionalized cyclohexene scaffolds can be assembled efficiently in a one-pot process.
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type |
| Aldehyde | Amide | Dienophile | p-Toluenesulfonic acid, Ac₂O, Microwave | Highly substituted cyclohexene |
| Cyclohexene triflate | Alkyne | Amine | PdCl₂(PPh₃)₂, DIPEA | Cyclohexene-embedded merocyanine |
Installation of the Phenyl Moiety onto Cyclohexene Frameworks
Introducing the phenyl group at the C6 position of the cyclohexene-1-carboxylic acid core can be accomplished through several synthetic strategies. The choice of method often depends on whether the phenyl group is incorporated during the construction of the ring or added to a pre-formed cyclohexene framework.
One of the most direct methods is to utilize a phenyl-substituted starting material in a cycloaddition reaction. For instance, a phenyl-substituted diene could be reacted with a suitable dienophile in a Diels-Alder reaction to construct the phenyl-substituted cyclohexene ring in a single step.
Alternatively, modern cross-coupling reactions provide powerful tools for forming carbon-carbon bonds. Reactions such as the Suzuki-Miyaura coupling (using an aryl boronic acid) or the Negishi coupling (using an organozinc reagent) can be employed. nih.gov This would typically involve preparing a cyclohexene precursor with a suitable leaving group (e.g., a halide or triflate) at the desired position, which can then be coupled with a phenyl-organometallic reagent in the presence of a palladium or nickel catalyst. nih.govresearchgate.net
Another approach involves the connection of a carbonyl group to a benzene ring via reactions like the Friedel–Crafts acylation, which can link the two fragments, although this typically forms a ketone that would require further modification. rsc.org More advanced methods, such as cobalt-catalyzed cross-coupling between alkyl halides and Grignard reagents, offer pathways for introducing cyclic groups onto alkyl chains and demonstrate the potential for modern catalysis in forming such C-C bonds. acs.org
Functional Group Transformations for Carboxylic Acid Derivatives
Once the 6-phenylcyclohex-3-ene-1-carboxylic acid scaffold is synthesized, the carboxylic acid functional group serves as a versatile handle for the preparation of various derivatives. Amidation and esterification are two of the most fundamental and important transformations of carboxylic acids.
Amidation and Esterification Reactions
The conversion of carboxylic acids into amides and esters is a cornerstone of organic synthesis. These reactions typically involve the activation of the carboxylic acid to make the carbonyl carbon more electrophilic, followed by nucleophilic attack by an amine or an alcohol. researchgate.net
Esterification is commonly achieved through the Fischer esterification, where the carboxylic acid is heated with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.comchemguide.co.uk The reaction is an equilibrium process, and driving it to completion often requires removing the water formed as a byproduct or using the alcohol as the solvent. masterorganicchemistry.commasterorganicchemistry.com Selective esterification of nonconjugated carboxylic acids in the presence of conjugated ones can be achieved under mild conditions using solid acid catalysts like Amberlyst-15. researchgate.net
Amidation requires converting the carboxylic acid's hydroxyl group into a better leaving group. researchgate.net This is often accomplished using coupling reagents. A wide variety of such reagents exist, ranging from classic carbodiimides like dicyclohexylcarbodiimide (DCC) to more modern phosphonium- or uronium-based reagents. An operationally simple and efficient method for direct amidation involves using nitroarenes as the amine source after in-situ activation of the carboxylic acid. nih.gov Enzymes, such as amide bond synthetases (ABSs), are also emerging as powerful catalysts for amide bond formation under mild, environmentally friendly conditions. nih.gov Triphenylphosphine in combination with other reagents can also effectively mediate the amidation of carboxylic acids. highfine.com
| Transformation | Reagent/Method | Conditions | Product | Reference |
| Esterification | Alcohol, H₂SO₄ (catalyst) | Heat, often with water removal | Ester | masterorganicchemistry.comchemguide.co.uk |
| Esterification | Alcohol, Amberlyst-15 | Room Temperature | Ester (selective for non-conjugated acids) | researchgate.net |
| Amidation | Amine, DCC | Room Temperature | Amide | researchgate.net |
| Amidation | Nitroarene, PPh₃, I₂ | One-pot | N-Aryl Amide | nih.gov |
| Amidation | Amine, ATP, Amide Bond Synthetase (enzyme) | pH 7.5, 37 °C | Amide | nih.gov |
Nitrile Hydrolysis for Carboxylic Acid Formation
A common and effective method for the synthesis of carboxylic acids is through the hydrolysis of a corresponding nitrile precursor. In the context of this compound, the synthetic route would logically commence with the synthesis of 6-phenylcyclohex-3-ene-1-carbonitrile. This precursor can be conceptually formed via a Diels-Alder reaction between 1-phenyl-1,3-butadiene (B73350) and acrylonitrile, a process that efficiently constructs the six-membered ring with the desired substituents in a single step. libretexts.orgucalgary.ca
The subsequent hydrolysis of the nitrile group to a carboxylic acid is a fundamental transformation in organic chemistry and can be achieved under either acidic or basic conditions. The reaction typically proceeds in two stages: the initial hydration of the nitrile to form an amide intermediate, followed by the hydrolysis of the amide to the carboxylic acid. mnstate.edu
Acid-Catalyzed Hydrolysis:
Under acidic conditions, the nitrile is typically heated with a strong mineral acid, such as hydrochloric acid or sulfuric acid, in an aqueous solution. The reaction mechanism involves the protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom, making it more susceptible to nucleophilic attack by water. Following a series of proton transfers and tautomerization, an amide intermediate is formed. Continued heating in the acidic medium leads to the hydrolysis of the amide to the corresponding carboxylic acid and an ammonium salt.
Base-Catalyzed Hydrolysis:
Alternatively, the hydrolysis can be carried out using a strong base, such as sodium hydroxide or potassium hydroxide, in an aqueous or alcoholic solution. In this case, the hydroxide ion acts as the nucleophile, attacking the electrophilic carbon of the nitrile. The resulting intermediate is then protonated by water to form an imidic acid, which tautomerizes to an amide. Subsequent hydrolysis of the amide under basic conditions yields the carboxylate salt and ammonia. An acidic workup is then necessary to protonate the carboxylate and isolate the free carboxylic acid.
The choice between acidic and basic hydrolysis often depends on the presence of other functional groups in the molecule that might be sensitive to the reaction conditions. For sterically hindered nitriles, harsher conditions such as higher temperatures and longer reaction times may be required to drive the reaction to completion.
| Substrate | Reagents and Conditions | Product | Yield (%) | Reference |
| 4-Cyanocyclohexene | Dilute Hydrochloric Acid, Reflux | Cyclohex-3-ene-1-carboxylic acid | Not specified | Hypothetical based on libretexts.org |
| 1-Phenyl-1-cyclohexanecarbonitrile | KOH, diethylene glycol | 1-Phenyl-1-cyclohexanecarboxylic acid | Not specified | chemicalbook.com |
Catalytic Approaches in this compound Synthesis
Modern organic synthesis heavily relies on catalytic methods to achieve efficient and selective bond formations. The construction of the this compound framework can benefit significantly from such approaches, particularly through transition metal-catalyzed cross-coupling reactions for the introduction of the phenyl group.
Transition Metal-Catalyzed Coupling Reactions in Cyclohexene Systems
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. Reactions such as the Suzuki, Negishi, and Heck couplings are widely used to couple aryl groups to various scaffolds, including cyclohexene rings. organic-chemistry.orglibretexts.orgwikipedia.orgudel.eduresearchgate.netorganic-chemistry.org
Suzuki Coupling: This reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (e.g., a phenylboronic acid) with an organohalide or triflate. libretexts.orgwikipedia.orgudel.eduresearchgate.netorganic-chemistry.org For the synthesis of a precursor to this compound, a suitable starting material would be a halogenated cyclohexenecarboxylate derivative, such as methyl 4-bromocyclohex-1-enecarboxylate, which could be coupled with phenylboronic acid. The reaction is typically carried out in the presence of a palladium catalyst, a phosphine ligand, and a base.
Negishi Coupling: The Negishi coupling utilizes an organozinc reagent, which is coupled with an organohalide or triflate in the presence of a palladium or nickel catalyst. organic-chemistry.org A potential route could involve the reaction of a phenylzinc reagent with a halo-substituted cyclohexenecarboxylate. Organozinc reagents are known for their high reactivity and functional group tolerance.
Heck Reaction: The Heck reaction is a palladium-catalyzed reaction between an unsaturated halide (or triflate) and an alkene. organic-chemistry.orgnih.govodinity.com In the context of synthesizing the target molecule's scaffold, the Heck reaction between iodobenzene and a cyclohexenecarboxylic acid derivative could be envisioned. Research has shown that the Heck coupling of iodobenzene with cyclohexene can yield 4-phenylcyclohexene with high selectivity. researchgate.netnih.gov This phenylated cyclohexene could then potentially undergo further functionalization to introduce the carboxylic acid group.
| Coupling Reaction | Aryl Source | Cyclohexene Substrate | Catalyst System | Product | Yield (%) | Reference |
| Heck Coupling | Iodobenzene | Cyclohexene | Pd(OAc)2 / PPh3 / Base | 4-Phenylcyclohexene | up to 81% | researchgate.netnih.gov |
| Suzuki Coupling | Phenylboronic Acid | Aryl Halide | Pd(PPh3)4 / Na2CO3 | Unsymmetrical Biaryl | Not specified | udel.edu |
This table provides examples of transition metal-catalyzed reactions on cyclohexene systems, demonstrating the feasibility of introducing a phenyl group. Specific applications of these reactions for the direct synthesis of this compound precursors with yields are not detailed in the provided search results.
Other Catalytic Methods for Cyclohexene Carboxylic Acid Formation
Beyond cross-coupling reactions to introduce the phenyl group, catalytic methods can also be employed for the direct introduction of a carboxylic acid functionality onto a pre-existing phenylcyclohexene scaffold.
Catalytic Carboxylation: The direct carboxylation of C-H bonds or C=C double bonds is an attractive and atom-economical approach. While still a developing field, catalytic methods for the carboxylation of hydrocarbons and alkenes using carbon dioxide (CO2) as a C1 source are being actively researched. ruhr-uni-bochum.de These reactions often employ transition metal catalysts to facilitate the insertion of CO2. The carboxylation of a phenylcyclohexene intermediate could potentially offer a direct route to the desired product.
Stereochemical Control in the Synthesis of 6 Phenylcyclohex 3 Ene 1 Carboxylic Acid and Its Stereoisomers
Diastereoselective Synthesis Strategies for 6-Phenylcyclohex-3-ene-1-carboxylic Acid Derivatives
Diastereoselective synthesis aims to control the relative stereochemistry of the two stereocenters at positions 1 and 6. The Diels-Alder reaction is a powerful and common method for constructing the cyclohexene (B86901) ring system, and it offers inherent stereochemical control. The reaction between a 1-phenyl-1,3-butadiene (B73350) derivative (the diene) and an acrylic acid derivative (the dienophile) can lead to the formation of the desired cyclohexene ring. The stereochemical outcome is governed by the principles of endo and exo addition, as well as the facial selectivity of the reacting partners.
One effective strategy involves the use of chiral auxiliaries attached to the dienophile. For instance, the reaction of a diene with an acrylate (B77674) ester derived from a chiral alcohol can proceed with high diastereoselectivity. The chiral auxiliary directs the approach of the diene to one face of the dienophile, leading to a preponderance of one diastereomer. A study on the synthesis of optically active 3-cyclohexene-1-carboxylic acid utilized a lactic acid ester as a chiral auxiliary in a TiCl₄-catalyzed diastereoselective Diels-Alder reaction, which could be adapted for the synthesis of the 6-phenyl derivative. acs.org After the reaction, the auxiliary can be cleaved to yield the desired carboxylic acid.
Another approach involves substrate-controlled diastereoselectivity, where existing stereocenters in the diene or dienophile influence the creation of new stereocenters. While less directly applicable to the parent this compound, this is a key strategy for more complex derivatives. For example, domino reactions involving a Michael addition followed by a cyclization can generate substituted cyclohexanes with high stereocontrol. researchgate.net
The relative stereochemistry (cis or trans) of the substituents at positions 1 and 6 is a direct outcome of the reaction's stereospecificity. In a Diels-Alder reaction, the stereochemistry of the dienophile is retained in the product. Therefore, using a (Z)- or (E)-dienophile would, in principle, lead to different diastereomers, though this is not applicable for the parent acrylic acid. The endo-selectivity often favored in Diels-Alder reactions typically places the larger substituents in a syn-relationship in the transition state, which translates to a specific diastereomeric product.
| Reaction Type | Strategy | Key Features | Expected Outcome for this compound |
| Diels-Alder | Chiral Auxiliary | An optically pure auxiliary is temporarily attached to the acrylic acid moiety. | Formation of a diastereomerically enriched product. The auxiliary is later removed. |
| Diels-Alder | Lewis Acid Catalysis | Catalysts like TiCl₄ can enhance the rate and selectivity of the reaction. | Improved diastereoselectivity (endo/exo and facial). |
| Domino Reaction | Substrate Control | A sequence of reactions where the stereochemistry of the first step dictates subsequent steps. | High stereochemical control in the formation of highly substituted analogues. |
Enantioselective Synthesis and Chiral Induction in Cyclohexene Carboxylic Acids
Enantioselective synthesis focuses on controlling the absolute stereochemistry, producing an excess of one enantiomer over the other. This is typically achieved using chiral catalysts or reagents that create a chiral environment for the reaction.
Chiral Lewis acids and chiral Brønsted acids have emerged as powerful tools in asymmetric catalysis. nih.gov For the synthesis of this compound, a chiral catalyst could be employed in a Diels-Alder reaction between 1-phenyl-1,3-butadiene and acrylic acid or an equivalent.
Chiral phosphoric acids, for example, have been successfully used in a variety of asymmetric transformations, including Friedel-Crafts reactions and Mannich reactions. mdpi.com Their ability to act as bifunctional catalysts, activating both the nucleophile and the electrophile through hydrogen bonding, makes them suitable for controlling the stereochemical outcome of cycloaddition reactions. A well-designed chiral phosphoric acid could coordinate to the acrylic acid, rendering one of its faces more accessible to the incoming diene.
Ruthenium-based catalysts have also shown great promise in asymmetric synthesis. For instance, a ruthenium-catalyzed enantioselective addition of carboxylic acids to allenes has been developed to produce branched allylic esters with high enantiomeric excess. dicp.ac.cn This methodology could potentially be adapted to generate chiral precursors for the target molecule.
The development of chiral catalysts is an active area of research, with a focus on creating systems that are both highly efficient and highly selective. rsc.orgresearchgate.net The choice of catalyst, solvent, and reaction conditions is critical for achieving high enantiomeric excess (ee).
| Catalyst Class | Example Catalyst Type | Mechanism of Action | Potential Application |
| Chiral Brønsted Acids | BINOL-derived Phosphoric Acids | Activates the dienophile via hydrogen bonding, creating a chiral environment. mdpi.com | Asymmetric Diels-Alder reaction to form the cyclohexene ring. |
| Chiral Lewis Acids | Chiral Oxazaborolidines | Coordinates to the carbonyl group of the dienophile, blocking one face from attack. | Catalytic, enantioselective Diels-Alder reaction. |
| Transition Metal Catalysts | Chiral Ruthenium-phosphine complexes | Can catalyze various C-C bond-forming reactions with high stereocontrol. dicp.ac.cn | Asymmetric cycloadditions or other bond-forming reactions to build the chiral core. |
Desymmetrization is a powerful strategy that involves the conversion of a prochiral or meso compound into a chiral molecule. A suitable precursor for this compound would be a symmetric molecule that can be selectively modified to introduce chirality.
For example, a meso-cyclohexene derivative with two identical functional groups could be a starting point. A chiral reagent or catalyst could then selectively react with one of these groups, breaking the symmetry and inducing chirality. An example could be the desymmetrization of a meso-anhydride derived from a Diels-Alder reaction. The enantioselective opening of the anhydride (B1165640) ring with an alcohol, catalyzed by a chiral enzyme (like a lipase) or a chiral organocatalyst, would yield a chiral monoester, which could then be converted to the target carboxylic acid.
Another potential precursor could be a prochiral cyclohexadienyl derivative. An enantioselective functionalization, such as a hydrocarboxylation or an addition reaction mediated by a chiral catalyst, could install the carboxylic acid group at one of two enantiotopic positions, thereby setting the absolute stereochemistry.
Chromatographic and Crystallographic Methods for Stereoisomer Separation and Analysis
Once a mixture of stereoisomers is synthesized, robust methods are required for their separation and analysis to determine the reaction's success in terms of diastereoselectivity and enantioselectivity.
Chromatographic Methods: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and effective method for separating enantiomers. The stationary phase contains a chiral selector that interacts differently with the two enantiomers, leading to different retention times. For carboxylic acids, CSPs based on macrocyclic antibiotics like teicoplanin or cyclodextrins have proven effective for separating enantiomers of compounds with similar cyclohexene skeletons. mst.eduresearchgate.net The choice of mobile phase, often a mixture of an organic solvent like ethanol (B145695) and a buffer, is crucial for achieving good separation. google.com Gas chromatography (GC) on a chiral column can also be used, often after derivatization of the carboxylic acid to a more volatile ester or amide. nih.gov
For separating diastereomers, standard chromatographic techniques such as column chromatography on silica (B1680970) gel or normal-phase HPLC are usually sufficient, as diastereomers have different physical properties.
Crystallographic Methods: X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule. This requires obtaining a single crystal of one of the pure enantiomers. If the carboxylic acid itself does not crystallize well, it can be converted into a crystalline derivative, for example, by forming a salt with a chiral amine of known absolute configuration (e.g., (R)-α-phenylethylamine). google.com The resulting diastereomeric salt can often be more easily crystallized. Analysis of the crystal structure not only confirms the relative stereochemistry between the phenyl and carboxyl groups but also establishes the absolute configuration of that specific stereoisomer.
| Method | Purpose | Principle | Application to Stereoisomers of this compound |
| Chiral HPLC | Separation and quantification of enantiomers. | Differential interaction of enantiomers with a chiral stationary phase. | Baseline separation of the (1R, 6S) and (1S, 6R) enantiomers, and the (1R, 6R) and (1S, 6S) enantiomers, allowing for determination of enantiomeric excess (ee). |
| Achiral HPLC/GC | Separation of diastereomers. | Diastereomers have different physical properties and interact differently with a standard stationary phase. | Separation of the cis pair of enantiomers from the trans pair of enantiomers. |
| X-ray Crystallography | Determination of absolute configuration. | Diffraction of X-rays by a single crystal provides a 3D map of the electron density. | Unambiguous assignment of the R/S configuration at both stereocenters for a crystalline sample. |
| NMR Spectroscopy | Determination of relative stereochemistry. | The coupling constants and chemical shifts of protons can differ between diastereomers. | Can distinguish between cis and trans isomers based on the spatial relationship of the protons at C1 and C6. |
Chemical Reactivity and Transformation Studies of 6 Phenylcyclohex 3 Ene 1 Carboxylic Acid Derivatives
Electrophilic Additions to the Cyclohexene (B86901) Double Bond
The carbon-carbon double bond within the cyclohexene ring is a site of high electron density, making it susceptible to attack by electrophiles. The presence of the phenyl and carboxylic acid groups can influence the regioselectivity and stereoselectivity of these addition reactions.
Bromination Reactions and Subsequent Rearrangements in 6-Phenylcyclohex-3-ene-1-carboxylic Acid Scaffolds
The addition of bromine (Br₂) across the double bond of cyclohexene derivatives is a classic electrophilic addition reaction. libretexts.org In the case of this compound, the reaction is expected to proceed via a bromonium ion intermediate, which is then opened by a bromide ion to yield a dibromo-substituted cyclohexane (B81311). The reaction is typically carried out in an inert solvent like carbon tetrachloride. masterorganicchemistry.com The rate of this reaction can be influenced by the concentration of both the cyclohexene and bromine. pearson.com
Interestingly, in related cyclohex-3-ene-1-carboxamide (B1296590) derivatives, bromination has been shown to lead to unusual rearrangements and the formation of bicyclic lactones. nih.govnih.gov For instance, the bromination of 6-(hydroxymethyl)-N-methyl/phenylcyclohex-3-ene-1-carboxamide derivatives can result in the formation of a bicyclic lactone. nih.gov This suggests that the carboxyl functional group or its derivatives can participate in the reaction sequence, leading to more complex molecular architectures. While direct experimental data for this compound is not extensively documented, the presence of the neighboring carboxylic acid group suggests the potential for similar intramolecular cyclization and rearrangement pathways following bromination.
The reaction of cyclohexene with bromine in the presence of light can proceed via a free-radical mechanism, leading to substitution at the allylic position rather than addition across the double bond, yielding 3-bromocyclohexene. pearson.com
Table 1: Products of Bromination of Cyclohexene Derivatives
| Starting Material | Reagent | Conditions | Major Product(s) | Reference(s) |
| Cyclohexene | Br₂ | CCl₄ | 1,2-Dibromocyclohexane | libretexts.org |
| 6-(Hydroxymethyl)-N-phenylcyclohex-3-ene-1-carboxamide | Br₂ | Not specified | Bicyclic lactone | nih.gov |
| Cyclohexene | Br₂ | Light (hν) | 3-Bromocyclohexene | pearson.com |
Epoxidation Reactions and Bicyclic Lactone Formation from Cyclohexene Carboxamide Derivatives
Epoxidation of the cyclohexene double bond can be achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). youtube.com This reaction involves the concerted transfer of an oxygen atom from the peroxy acid to the double bond, forming an epoxide. For this compound, this would yield the corresponding epoxide derivative. The stereochemistry of the epoxidation can be influenced by the substituents on the ring. acs.org
Similar to bromination, studies on related cyclohexene carboxamide derivatives have revealed that epoxidation can also trigger intramolecular reactions. The epoxidation of 6-(hydroxymethyl)-N-methyl/phenylcyclohex-3-ene-1-carboxamide derivatives has been shown to result in the formation of bicyclic lactones. nih.govnih.gov This transformation highlights the role of the neighboring amide and hydroxymethyl groups in facilitating a cascade reaction following the initial epoxidation. Given the structural similarity, it is plausible that derivatives of this compound could undergo similar transformations. The epoxide ring, once formed, can be opened under acidic or basic conditions to introduce further functionality. masterorganicchemistry.com
Table 2: Products of Epoxidation of Cyclohexene Derivatives
| Starting Material | Reagent | Conditions | Major Product(s) | Reference(s) |
| Cyclohexene | m-CPBA | Not specified | Cyclohexene oxide | youtube.com |
| 6-(Hydroxymethyl)-N-methylcyclohex-3-ene-1-carboxamide | m-CPBA | Not specified | Bicyclic lactone | nih.gov |
Nucleophilic Reactions Involving the Carbonyl Functionality
The carboxylic acid group of this compound and its ester derivatives provides a site for nucleophilic attack. These reactions are fundamental for modifying the carboxyl group and introducing new functional moieties.
Michael Addition Processes with Cyclohexene Carboxylic Acid Esters
While this compound itself is not a Michael acceptor, its corresponding α,β-unsaturated ester derivatives can participate in Michael addition reactions. wikipedia.orgmasterorganicchemistry.com The Michael reaction involves the 1,4-conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. numberanalytics.com For an ester of this compound, the double bond is in a β,γ-position relative to the carbonyl group, not α,β. Therefore, a standard Michael addition is not expected.
However, if the double bond were to migrate into conjugation with the ester group, forming an α,β-unsaturated system, then Michael addition would become a feasible reaction pathway. Such a migration could potentially be facilitated under certain basic or acidic conditions. In such a hypothetical scenario, a wide range of nucleophiles, including enolates, amines, and thiols, could add to the β-carbon of the conjugated system. masterorganicchemistry.com The stereochemical outcome of such a reaction would be influenced by the steric bulk of the 6-phenyl group. libretexts.org
Redox Chemistry of this compound Derivatives
The cyclohexene ring in this compound derivatives can undergo various oxidation reactions, leading to the introduction of new oxygen-containing functional groups.
Oxidation Reactions of Cyclohexene Moiety
The cyclohexene moiety is susceptible to oxidation at both the double bond and the allylic positions. The choice of oxidizing agent and reaction conditions determines the product distribution. nih.gov
Catalytic oxidation of cyclohexene with molecular oxygen in the presence of transition metal catalysts can yield a mixture of products, including 2-cyclohexen-1-one, 2-cyclohexen-1-ol, and cyclohexene oxide. nih.govrsc.orgmdpi.com The reaction often proceeds via a free-radical mechanism involving the formation of a hydroperoxide intermediate. rsc.org For this compound, similar allylic oxidation would be expected to occur, potentially leading to the introduction of a ketone or alcohol functionality at the allylic positions (C-5 or C-2). The presence of the phenyl group could influence the regioselectivity of this oxidation.
Stronger oxidizing agents, such as potassium permanganate (B83412) or ozone, can lead to the cleavage of the carbon-carbon double bond. Ozonolysis followed by a reductive or oxidative workup would cleave the cyclohexene ring, yielding dicarbonyl or dicarboxylic acid compounds, respectively. The oxidation of cyclohexene itself can be a complex reaction leading to various products depending on the conditions. quora.com
Table 3: Potential Oxidation Products of the Cyclohexene Moiety
| Oxidizing Agent | Potential Product(s) | Reaction Type |
| O₂, Transition Metal Catalyst | Allylic ketone, Allylic alcohol, Epoxide | Allylic Oxidation, Epoxidation |
| KMnO₄ (cold, dilute) | Diol | Dihydroxylation |
| KMnO₄ (hot, acidic) | Dicarboxylic acid (ring cleavage) | Oxidative Cleavage |
| O₃, then Zn/H₂O | Dialdehyde (ring cleavage) | Ozonolysis (reductive workup) |
Reduction Reactions of Carboxylic Acid and Cyclohexene Groups
The presence of both a carboxylic acid and a cyclohexene double bond in the this compound structure offers opportunities for selective reduction reactions. The choice of reducing agent and reaction conditions determines which functional group is transformed.
Detailed research on analogous compounds, such as 6-methylcyclohex-3-ene-1-carboxylic acid, provides a strong basis for predicting the reactivity of the phenyl-substituted counterpart. The carboxylic acid can be reduced to a primary alcohol while preserving the double bond through the use of powerful hydride reagents like lithium aluminum hydride. Conversely, the carbon-carbon double bond of the cyclohexene ring can be selectively saturated via catalytic hydrogenation, leaving the carboxylic acid group intact. For instance, the hydrogenation of 3-cyclohexene-1-carboxylic acid over a palladium on carbon (Pd/C) catalyst proceeds with a high conversion rate to yield cyclohexanecarboxylic acid. google.com
A study on related N-phenylcarboxamide derivatives showed that the reduction of a precursor dione (B5365651) with sodium borohydride (B1222165) (NaBH₄) yielded 6-(hydroxymethyl)-N-phenylcyclohex-3-ene-1-carboxamide, demonstrating the transformation of a carbonyl group to a hydroxyl group within a similar molecular framework. nih.gov
Table 1: Reduction Reactions of Cyclohexene Carboxylic Acid Derivatives
| Starting Material Analogue | Reagent | Functional Group Targeted | Product | Reference |
|---|---|---|---|---|
| 6-Methylcyclohex-3-ene-1-carboxylic acid | Lithium aluminum hydride (LiAlH₄) | Carboxylic acid | (6-Methylcyclohex-3-en-1-yl)methanol | |
| 6-Methylcyclohex-3-ene-1-carboxylic acid | Catalytic Hydrogenation (e.g., H₂/Pd-C) | Cyclohexene C=C bond | 6-Methylcyclohexane-1-carboxylic acid | |
| 3-Cyclohexene-1-carboxylic acid | H₂ / 3% Pd/C | Cyclohexene C=C bond | Cyclohexanecarboxylic acid | google.com |
| 2-Phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione | Sodium borohydride (NaBH₄) | Imide carbonyls | 6-(Hydroxymethyl)-N-phenylcyclohex-3-ene-1-carboxamide | nih.gov |
Rearrangement Reactions in Phenylcyclohexene Systems
Phenylcyclohexene structures are susceptible to various rearrangement reactions, often triggered by the introduction of reactive intermediates like epoxides or by specific reaction conditions that promote skeletal reorganization. These transformations can lead to complex and sometimes unexpected molecular architectures.
One notable example is the pinacol-type rearrangement observed in the phenylcyclohexane (B48628) series. When (–)-(S,S)-1,2-epoxy-1-phenylcyclohexane is treated with a Lewis acid such as boron trifluoride–ether complex, it rearranges to form a mixture of 1-phenylcyclopentanecarbaldehyde (B1352595) and (–)-(S)-2-phenylcyclohexanone. rsc.org This reaction proceeds through a carbocation intermediate, with the ratio of aldehyde to ketone products depending on whether the rearrangement occurs in a concerted manner (from the epoxide) or through an open carbonium ion (from the corresponding diol). rsc.org
Furthermore, studies on cyclohex-3-ene-1-carboxamide derivatives have uncovered unusual rearrangements. nih.gov The epoxidation or bromination of 6-(hydroxymethyl)-N-phenylcyclohex-3-ene-1-carboxamide resulted in the formation of substituted bicyclic lactones. nih.gov These rearrangements highlight the role of neighboring group participation, where the hydroxymethyl and amide functionalities influence the reaction pathway, leading to intramolecular cyclization and the creation of new ring systems. nih.gov
Table 2: Rearrangement Reactions in Phenylcyclohexene Systems
| Starting Material | Reagents/Conditions | Reaction Type | Major Product(s) | Reference |
|---|---|---|---|---|
| (–)-(S,S)-1,2-Epoxy-1-phenylcyclohexane | Boron trifluoride–ether complex in benzene | Pinacol-type Rearrangement | 1-Phenylcyclopentanecarbaldehyde, (–)-(S)-2-Phenylcyclohexanone | rsc.org |
| 6-(Hydroxymethyl)-N-phenylcyclohex-3-ene-1-carboxamide | Bromination or Epoxidation | Intramolecular Cyclization/Rearrangement | Substituted bicyclic lactones | nih.gov |
| Allyl aryl ethers | Heat (~200 °C) | Claisen Rearrangement | o-Allylphenol or p-Allylphenol | youtube.com |
Free-Radical Mediated Transformations of Cyclohexene Carboxylic Acids
Carboxylic acids can serve as precursors for radical generation, typically through decarboxylation. libretexts.org Under appropriate conditions, such as electrolysis or reaction with hypervalent iodine compounds, carboxylic acids can form carboxyl radicals. These intermediates readily lose carbon dioxide to produce carbon-centered radicals, which can then participate in a variety of subsequent reactions. libretexts.org
Modern synthetic methods, including metallaphotoredox catalysis, have expanded the utility of carboxylic acids in radical chemistry. princeton.edu Using transition metals like nickel or copper in conjunction with a photosensitizer, aliphatic carboxylic acids can be decarboxylated to generate alkyl radicals. These radicals can then be used in diverse transformations including alkylation, arylation, and amination. princeton.edu
While simple O-acyl groups are generally unreactive under standard radical conditions (e.g., AIBN initiation with Bu₃SnH), more complex esters can undergo reactions where the acyloxy group is replaced by a hydrogen atom. libretexts.org Additionally, radical-induced group migration is another possible transformation. For instance, if a radical is generated at a carbon adjacent to one bearing an O-acyl group, the acyl group can migrate to the radical center. libretexts.org
Table 3: Free-Radical Mediated Transformations
| Precursor | Method of Radical Generation | Radical Intermediate | Potential Subsequent Reaction | Reference |
|---|---|---|---|---|
| Alkyl Carboxylic Acid | Reaction with hypervalent iodine compounds | Carboxyl radical, then alkyl radical (after CO₂ loss) | Alkylation of heteroaromatics | libretexts.orgprinceton.edu |
| Alkyl Carboxylic Acid | Metallaphotoredox Catalysis (e.g., Ni, Cu) | Alkyl radical | Cross-coupling (Arylation, Amination, etc.) | princeton.edu |
| Esterified Carbohydrate | Photochemically promoted electron transfer | Radical anion | Replacement of acyloxy group with hydrogen | libretexts.org |
| Carbohydrate with C-2 O-acyl group | Radical formation at C-1 | C-1 radical | Migration of O-acyl group from C-2 to C-1 | libretexts.org |
Pericyclic Reactions of Cyclohexene Carboxylic Acids
Pericyclic reactions are concerted processes that proceed through a cyclic transition state and are governed by the principles of orbital symmetry. wikipedia.orgmsu.edu The this compound structure is well-suited for several types of pericyclic reactions, including cycloadditions, electrocyclic reactions, and sigmatropic rearrangements. chemtube3d.com
The synthesis of the cyclohexene ring itself is often achieved via a [4+2] cycloaddition known as the Diels-Alder reaction. msu.edu For example, 6-methylcyclohex-3-ene-1-carboxylic acid can be synthesized from the reaction of isoprene (B109036) (a diene) and acrylic acid (a dienophile). Consequently, the reverse reaction, a retro-Diels-Alder reaction, is a plausible thermal or photochemical transformation for this compound, which would yield 1,3-butadiene (B125203) and a phenyl-substituted acrylic acid derivative.
Sigmatropic rearrangements, which involve the migration of a sigma-bond across a pi-system, are also relevant. A notable example is the wikipedia.orgwikipedia.org-sigmatropic rearrangement, such as the Cope or Claisen rearrangements. youtube.com The stereospecific synthesis of certain cyclohexenone acids has been achieved via a wikipedia.orgwikipedia.org-sigmatropic rearrangement route, underscoring the utility of this reaction class in modifying cyclohexene scaffolds. acs.org Ene reactions, which involve the transfer of an allylic hydrogen from one component (the 'ene') to another (the 'enophile'), represent another class of pericyclic transformations that could be envisaged for derivatives of this molecule. aakash.ac.in
Table 4: Potential Pericyclic Reactions
| Reaction Class | Description | Potential Transformation of the Target System | Reference |
|---|---|---|---|
| Cycloaddition (Retro-Diels-Alder) | A concerted ring-opening reaction converting two sigma-bonds to two pi-bonds. | Decomposition into a diene (e.g., 1-phenyl-1,3-butadiene) and a dienophile (e.g., acrylic acid). | msu.edu |
| Electrocyclic Reaction | Concerted cyclization of a conjugated pi-system by converting a pi-bond to a sigma-bond, or the reverse ring-opening. | If further unsaturation is introduced, ring-opening or closing reactions could occur. | msu.edu |
| Sigmatropic Rearrangement | Migration of a sigma-bond across a conjugated system. | Derivatives could undergo Cope or Claisen-type rearrangements to form isomeric structures. | youtube.comacs.org |
| Ene Reaction | Reaction of an alkene with an allylic hydrogen (ene) with a compound containing a multiple bond (enophile). | Inter- or intramolecular reactions involving the cyclohexene double bond and an appropriate enophile. | aakash.ac.in |
Mechanistic Investigations of Reactions Involving 6 Phenylcyclohex 3 Ene 1 Carboxylic Acid
Elucidation of Reaction Pathways and Intermediates in Cyclohexene (B86901) Carboxylic Acid Transformations
The chemical behavior of cyclohexene carboxylic acids, including 6-phenylcyclohex-3-ene-1-carboxylic acid, is diverse, encompassing reactions at the carboxyl group, the carbon-carbon double bond, and the cyclohexene ring itself. Mechanistic studies have revealed complex pathways and the formation of key intermediates that dictate the final product structures.
Transformations can be initiated at different sites of the molecule. For instance, the carboxylic acid group can direct palladium-catalyzed C-H activation, leading to the formation of new carbon-carbon bonds. Studies on cycloalkane carboxylic acids have shown that palladium can facilitate transannular γ-C–H arylation. nih.gov This process involves the formation of a cyclometallated intermediate, where the carboxyl group acts as a directing group, guiding the catalyst to a specific C-H bond on the ring. nih.govcam.ac.uk The mechanism proceeds through the formation of a palladacycle, which then undergoes oxidative addition with an aryl halide, followed by reductive elimination to yield the arylated product.
The alkene functionality is another reactive center. Reactions like bromination and epoxidation have been studied in detail on similar cyclohexene carboxamide structures. acs.orgnih.govacs.org The bromination of a cyclohexene double bond typically proceeds through a bromonium ion intermediate. youtube.com This three-membered ring intermediate is then opened by a nucleophilic attack of the bromide ion, leading to an anti-addition product. youtube.com However, neighboring functional groups can significantly influence the reaction pathway. In derivatives of cyclohexene carboxamide, the amide and a proximate hydroxymethyl group were found to participate in the reaction, leading to unexpected bicyclic lactone products through complex rearrangement pathways. acs.orgnih.govacs.org The proposed mechanism involves the formation of an intermediate iminium species, which subsequently undergoes hydrolysis to form the lactone. acs.org
Epoxidation of the double bond, often achieved with peroxy acids, results in the formation of an epoxide. The subsequent opening of this epoxide ring can be catalyzed by acid and is highly dependent on the surrounding functional groups, which can lead to rearrangements and the formation of highly functionalized products. acs.orgresearchgate.net Furthermore, the metabolism of the related compound 1-phenyl-1-cyclohexene (B116675) involves allylic hydroxylation and epoxidation-hydrolysis, indicating the formation of alcohol, ketone, and diol intermediates. nih.gov
Dehydrogenation is another key transformation, converting the cyclohexene ring into an aromatic ring. This aromatization can be achieved using reagents like sulfuric acid, which acts as an efficient oxidant under mild conditions. researchgate.net
Table 1: Investigated Reaction Pathways and Key Intermediates
| Reaction Type | Key Intermediate(s) | Typical Outcome | Reference(s) |
|---|---|---|---|
| Palladium-Catalyzed C-H Arylation | Palladacycle | γ-Arylated Cyclohexane (B81311) Carboxylic Acid | nih.gov |
| Bromination of Alkene | Bromonium Ion, Iminium Ion | Anti-dihalogenation, Bicyclic Lactones | acs.orgyoutube.com |
| Epoxidation of Alkene | Epoxide | Epoxide, Rearranged Polyols/Lactones | acs.orgyoutube.com |
| Dehydrogenation/ Aromatization | Carbocationic species | Aromatic Carboxylic Acid | researchgate.net |
Transition State Analysis in Key Stereoselective Syntheses of this compound
The primary route for synthesizing the this compound framework is the Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile. wikipedia.orgmasterorganicchemistry.com For this specific compound, the reaction would involve a phenyl-substituted 1,3-butadiene (B125203) and a dienophile such as acrylic acid. The Diels-Alder reaction is a concerted, pericyclic reaction that proceeds through a single cyclic transition state. wikipedia.orglibretexts.org
The stereoselectivity of the Diels-Alder reaction is a critical aspect, leading to the formation of specific diastereomers known as endo and exo products. nih.gov This selectivity is determined by the geometry of the transition state.
Endo Transition State: The substituent on the dienophile (in this case, the carboxylic acid group) is oriented towards the developing π-system of the diene. wikipedia.orglscollege.ac.in This orientation is often favored due to "secondary orbital interactions," a stabilizing interaction between the p-orbitals of the substituent and the p-orbitals of the diene at the C2 and C3 positions. youtube.comoregonstate.edu
Exo Transition State: The substituent on the dienophile is oriented away from the diene π-system. This arrangement is typically less sterically hindered. chemtube3d.com
Under kinetic control (lower temperatures), the endo product is usually formed faster and is the major product, as the endo transition state is lower in energy due to the aforementioned secondary orbital interactions. youtube.commasterorganicchemistry.com The exo product, being sterically less hindered, is often the more thermodynamically stable product and may be favored at higher temperatures where the reaction becomes reversible. youtube.commasterorganicchemistry.com
Computational studies using Density Functional Theory (DFT) have become instrumental in analyzing these transition states. researchgate.netlongdom.org These analyses allow for the calculation of activation energies for both endo and exo pathways. The energy difference between the two transition states can predict the diastereomeric ratio of the products. For example, in the reaction of 1,3-butadiene with cyclobutenone, the activation energy for the endo pathway was calculated to be lower than the exo pathway, favoring the endo product kinetically. longdom.org The presence of substituents on both the diene (the phenyl group) and the dienophile (the carboxylic acid group) influences the geometry and energy of the transition states, affecting both reactivity and stereoselectivity. acs.orgnih.gov Lewis acid catalysts are often used to accelerate Diels-Alder reactions by coordinating to the dienophile's carbonyl group, which lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO) and enhances the electronic interaction with the diene's Highest Occupied Molecular Orbital (HOMO). nih.gov
Table 2: Comparison of Endo and Exo Transition States in a Typical Diels-Alder Reaction
| Feature | Endo Transition State | Exo Transition State | Controlling Factor | Reference(s) |
|---|---|---|---|---|
| Substituent Orientation | Pointing towards the diene π-system | Pointing away from the diene π-system | Geometry | wikipedia.orglscollege.ac.in |
| Stabilization | Favorable secondary orbital interactions | Sterically less hindered | Electronic vs. Steric | oregonstate.edumasterorganicchemistry.com |
| Activation Energy | Generally lower | Generally higher | Kinetics | youtube.com |
| Product Formed | Kinetic product (major at low temp.) | Thermodynamic product (favored at high temp.) | Reaction Conditions | masterorganicchemistry.com |
Role of Functional Groups in Directing Reactivity and Selectivity in this compound Derivatives
The reactivity and selectivity of this compound and its derivatives are governed by the interplay of its three key functional components: the carboxylic acid group, the phenyl group, and the cyclohexene double bond.
Carboxylic Acid Group: The carboxyl group (-COOH) is a highly versatile functional group that strongly influences the molecule's chemical behavior.
Electronic Effects: As an electron-withdrawing group, it enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic acyl substitution. This allows for the synthesis of a wide range of derivatives such as esters, amides, and acyl chlorides. libretexts.orgmsu.edu The inductive effect of the electronegative oxygen atoms makes the carbonyl carbon more reactive. khanacademy.org
Directing Group: The carboxylate can act as a directing group in metal-catalyzed reactions. For example, in palladium-catalyzed C-H functionalization, the carboxyl group can coordinate to the metal center, directing the activation to a specific C-H bond within the ring, such as the γ-position. nih.govcam.ac.uk
Acidity and Nucleophilicity: The acidic proton can be removed by a base, forming a carboxylate anion. The carboxylate itself is a weak nucleophile but is significantly stabilized by resonance. libretexts.org Its presence is crucial in reactions like the Hell-Volhard-Zelinskii reaction for α-bromination, which proceeds via an acid bromide intermediate. libretexts.org
Participation in Reactions: The carboxyl group (or its derivative forms like amides) can participate directly in reactions occurring at other parts of the molecule, such as the alkene. Studies on related carboxamides have shown that the amide group can be involved in intramolecular cyclizations and rearrangements during reactions like bromination or epoxidation. acs.orgnih.gov
Phenyl Group: The phenyl (-C₆H₅) substituent introduces significant steric and electronic effects.
Steric Hindrance: The bulk of the phenyl group can influence the stereochemical outcome of reactions by directing incoming reagents to the less hindered face of the cyclohexene ring.
Electronic Effects: The phenyl group is generally considered electron-withdrawing due to the higher electronegativity of its sp²-hybridized carbons. quora.com When attached to a double bond, its π-system can enter into conjugation, delocalizing electron density and affecting the reactivity of the alkene towards electrophilic addition. stackexchange.com In the context of Diels-Alder synthesis, a phenyl group on the diene influences the diene's electronic properties and can impact regioselectivity. lscollege.ac.in
Cyclohexene Double Bond: The carbon-carbon double bond is a primary site of reactivity, characteristic of alkenes. libretexts.orgmsu.edu
Electrophilic Addition: The π-bond is nucleophilic and readily undergoes addition reactions with electrophiles. Common transformations include hydrogenation (conversion to an alkane), hydrohalogenation, and hydration. msu.edu
Oxidation: The double bond can be oxidized to form epoxides (using reagents like m-CPBA) or cleaved under stronger oxidative conditions (ozonolysis). libretexts.org It can also be dihydroxylated to form a diol. researchgate.net
Halogenation: Reaction with halogens like bromine (Br₂) leads to the formation of a dihalogenated product, typically via an anti-addition mechanism through a halonium ion intermediate. youtube.com As noted earlier, this reaction can be complex in the presence of participating neighboring groups. acs.org
Table 3: Summary of Functional Group Roles in Directing Reactivity
| Functional Group | Type of Influence | Examples of Directed Reactivity | Reference(s) |
|---|---|---|---|
| Carboxylic Acid (-COOH) | Electronic, Directing, Participatory | Nucleophilic acyl substitution, directs C-H activation, participates in alkene rearrangements. | nih.govacs.orglibretexts.org |
| Phenyl (-C₆H₅) | Steric, Electronic | Steric control of approaching reagents, modifies alkene and diene reactivity via conjugation. | quora.comstackexchange.com |
| Alkene (-C=C-) | Nucleophilic Reaction Site | Electrophilic addition (bromination, epoxidation), hydrogenation, oxidative cleavage. | libretexts.orgmsu.edu |
Computational Chemistry and Theoretical Studies on 6 Phenylcyclohex 3 Ene 1 Carboxylic Acid
Density Functional Theory (DFT) Calculations for Reaction Mechanisms of Cyclohexene (B86901) Carboxylic Acids
Density Functional Theory (DFT) has become a cornerstone in computational organic chemistry for elucidating complex reaction mechanisms. nih.govyoutube.com It is particularly useful for studying pericyclic reactions, such as the Diels-Alder reaction, which is a primary method for synthesizing cyclohexene rings. wikipedia.org For cyclohexene carboxylic acids, DFT calculations can map the entire reaction pathway from reactants to products, identifying crucial transition states and intermediates. acs.org
Key insights from DFT calculations include:
Transition State Geometry: DFT can optimize the geometry of the transition state, revealing the extent of bond formation and breaking at the peak of the energy barrier. For Diels-Alder reactions, this can show whether the two new carbon-carbon bonds form simultaneously (synchronously) or one after the other (asynchronously). acs.orgresearchgate.net
Activation Barriers: By calculating the energy of the transition state relative to the reactants, DFT provides a quantitative measure of the reaction's feasibility. Lower activation barriers indicate faster reaction rates. nih.govacs.org
Catalytic Effects: DFT is also used to explore the role of catalysts, such as Lewis acids, which are often used to accelerate Diels-Alder reactions. wikipedia.org Calculations can show how a catalyst interacts with the dienophile, lowering the energy of the LUMO (Lowest Unoccupied Molecular Orbital) and thereby reducing the activation energy. ias.ac.in
Table 1: Illustrative DFT-Calculated Energy Barriers for a Model Diels-Alder Reaction
| Reaction Condition | Reactant System | Catalyst | Calculated Activation Energy (kcal/mol) | Reference |
| Gas Phase, Uncatalyzed | Butadiene + Ethylene | None | ~26-34 | researchgate.net |
| Gas Phase, Catalyzed | Butadiene + Acrylonitrile | BF₃ | ~15-20 | ias.ac.in |
| Aqueous Solution, Uncatalyzed | 1-Methoxy-butadiene + Cyano-ethylene | None | ~18.5 | acs.org |
Note: The values in this table are illustrative and represent typical ranges found in computational studies for similar systems. Actual values depend on the specific DFT functional and basis set used.
Prediction of Stereochemical Outcomes in the Synthesis and Transformations of 6-Phenylcyclohex-3-ene-1-carboxylic Acid
The synthesis of this compound can result in multiple stereoisomers due to the creation of new stereocenters. Computational chemistry offers powerful methods to predict which stereoisomers are likely to form, a concept known as stereoselectivity. longdom.orgacs.org
The Diels-Alder reaction, a common route to this class of compounds, is well-known for its stereospecificity. The relative orientation of the substituents on the diene and dienophile determines the stereochemistry of the product. Two primary stereochemical outcomes are the endo and exo products, which arise from different transition states. wikipedia.org
Endo vs. Exo Selectivity: In the endo transition state, the most significant substituent on the dienophile is oriented toward the developing π-system of the diene. wikipedia.org In the exo transition state, it points away. Often, the endo product is favored due to secondary orbital interactions, but this is not always the case. Computational methods can calculate the energies of both the endo and exo transition states. The product ratio can be predicted from the energy difference between these states, as the lower-energy transition state corresponds to the major product. longdom.org
Facial Selectivity: When the diene or dienophile is prochiral, the reaction can occur on one of two "faces," leading to different enantiomers or diastereomers. Computational models can predict this facial selectivity by analyzing steric and electronic interactions in the competing transition states. longdom.org
Substituent Effects: The phenyl and carboxylic acid groups on this compound play a crucial role in directing the stereochemical outcome. researchgate.net Theoretical studies on similar systems demonstrate that both steric hindrance and electronic effects (attractive or repulsive forces between orbitals) of such substituents dictate the preferred transition state geometry and, consequently, the stereochemistry of the final product. longdom.orgspcmc.ac.in
Table 2: Example of Predicted Stereochemical Ratios from Computational Models
| Reaction Type | Competing Transition States | Calculated Energy Difference (ΔΔE‡ in kcal/mol) | Predicted Product Ratio (Major:Minor) |
| Diels-Alder Cycloaddition | endo vs. exo | 1.5 | ~9:1 |
| Asymmetric Alkylation | Re-face attack vs. Si-face attack | 2.0 | ~96:4 |
Note: This table is illustrative. The predicted ratio is derived from the Boltzmann distribution based on the calculated energy difference between the two competing transition states at a given temperature.
Analysis of Electronic Structure and Reactivity Profiles for this compound Analogues
The reactivity of a molecule is fundamentally governed by its electronic structure. Computational methods allow for a detailed analysis of how electrons are distributed within a molecule and how this distribution influences its chemical behavior. For analogues of this compound, this analysis can predict how changes in structure affect reactivity. mdpi.com
A key theoretical framework for understanding reactivity in cycloaddition reactions is Frontier Molecular Orbital (FMO) theory. youtube.comtsijournals.com FMO theory posits that the most important interactions governing a reaction occur between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. libretexts.org
HOMO-LUMO Gap: The energy difference between the diene's HOMO and the dienophile's LUMO (or vice-versa) is known as the HOMO-LUMO gap. A smaller gap indicates a stronger interaction and generally corresponds to a faster reaction. libretexts.org Electron-donating groups (like alkyl groups) on a diene raise its HOMO energy, while electron-withdrawing groups (like carbonyl or cyano groups) on a dienophile lower its LUMO energy. Both effects decrease the HOMO-LUMO gap and accelerate the reaction in a "normal electron-demand" Diels-Alder reaction. libretexts.org
Orbital Coefficients: FMO theory can also explain the regioselectivity of a reaction (which atoms form new bonds). The new bonds form between the atoms with the largest orbital coefficients in the respective HOMO and LUMO. youtube.com By calculating the size of the orbital lobes on each atom, computational models can predict the orientation of the reactants and the structure of the resulting regioisomer. ias.ac.in
Analogues and Substituent Effects: For analogues of this compound, changing or adding substituents will alter the electronic properties. For instance, adding an electron-withdrawing group to the phenyl ring would make the initial dienophile (a substituted styrene (B11656) derivative) more electron-poor, potentially increasing its reactivity in a normal electron-demand Diels-Alder synthesis. ias.ac.in DFT and other methods can quantify these effects, providing a predictive tool for designing new syntheses or molecules with desired reactivity. mdpi.com
Table 3: Illustrative FMO Analysis for Diels-Alder Reactivity of Substituted Dienes
| Diene Substituent (R) | Diene HOMO Energy (eV) | Dienophile LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Predicted Relative Reactivity |
| -H (Butadiene) | -9.1 | -0.5 (Ethylene) | 8.6 | Base |
| -OCH₃ (Methoxy) | -8.5 | -0.5 (Ethylene) | 8.0 | Higher |
| -CHO (Formyl) | -9.8 | -0.5 (Ethylene) | 9.3 | Lower |
Note: This is an illustrative table. The energy values are representative and the trend shows that electron-donating groups (-OCH₃) raise the HOMO energy, decreasing the gap and increasing reactivity, while electron-withdrawing groups (-CHO) have the opposite effect.
Molecular Dynamics Simulations in Cyclohexene Systems
While quantum mechanics methods like DFT are excellent for studying static structures and reaction pathways, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. youtube.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a "movie" of molecular behavior at the atomic level. youtube.comtandfonline.com For systems involving cyclohexene rings, MD is invaluable for understanding conformational flexibility and intermolecular interactions.
Conformational Analysis: The cyclohexene ring is not planar and exists in several conformations, with the "half-chair" being the most stable. youtube.com MD simulations can model the dynamic interconversion between different conformations, such as the half-chair and the less stable "twist-boat." nih.gov This is crucial for understanding how the shape of the molecule influences its properties and interactions with other molecules. Studies on substituted cyclohexanes show that simulations at elevated temperatures can reveal the energy barriers for ring-inversion processes. spcmc.ac.innih.gov
Solvation and Environmental Effects: MD simulations excel at modeling a molecule within a larger environment, such as a solvent. By explicitly including solvent molecules (e.g., water), MD can show how the solvent organizes around the solute and how hydrogen bonds or other non-covalent interactions influence the solute's conformation and dynamics. tandfonline.com This is particularly relevant for the carboxylic acid group of this compound, which can participate in hydrogen bonding.
Binding and Interactions: MD simulations are widely used to study how a molecule binds to a biological target, such as a protein receptor. acs.orgmdpi.com A simulation could place this compound near a binding site and observe the process of association, the stability of the resulting complex, and the key interactions (e.g., hydrophobic, hydrogen bonding) that stabilize the bound state.
Table 4: Information Obtainable from Molecular Dynamics Simulations of a Cyclohexene System
| Simulation Type | Key Information Obtained | Typical Timescale |
| Conformational Sampling | Ring puckering parameters, dihedral angle distributions, identification of stable conformers (e.g., half-chair). | Nanoseconds (ns) to Microseconds (µs) |
| Ring Flipping Dynamics | Rate of interconversion between conformers, energy barriers for conformational changes. | Microseconds (µs) to Milliseconds (ms) |
| Solvation Analysis | Radial distribution functions, hydrogen bond lifetimes, solvent shell structure. | Nanoseconds (ns) |
| Ligand-Protein Binding | Binding pose stability, interaction energies, root-mean-square deviation (RMSD) of the complex. | Nanoseconds (ns) to Microseconds (µs) |
Derivatization and Analog Generation Strategies for 6 Phenylcyclohex 3 Ene 1 Carboxylic Acid
Synthesis of Substituted Amides and Esters of 6-Phenylcyclohex-3-ene-1-carboxylic Acid
The carboxylic acid moiety of this compound is a prime site for derivatization, most commonly through conversion to amides and esters. These transformations are typically straightforward and allow for the introduction of a wide variety of substituents, thereby modulating the compound's physicochemical properties.
Standard amide bond formation protocols are readily applicable. The carboxylic acid is first activated, for instance, by conversion to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is then reacted with a primary or secondary amine to furnish the corresponding amide. A broad range of amines can be employed, leading to N-alkyl, N-aryl, and N-heterocyclic amides. For example, the synthesis of N-cycloacyl derivatives of benzimidazole (B57391) has been achieved through the acylation of benzimidazole with cyclohex-3-ene-carboxylic acid chlorides. researchgate.net
A specific example is the synthesis of 6-(hydroxymethyl)-N-phenylcyclohex-3-ene-1-carboxamide, which was achieved in high yield. nih.gov Although this example features an additional hydroxymethyl group, the fundamental amide formation step is directly relevant.
| Amine Reactant | Product | Reaction Conditions | Yield (%) | Reference |
| Phenylamine | 6-(Hydroxymethyl)-N-phenylcyclohex-3-ene-1-carboxamide | 1. NaBH₄, THF/H₂O2. Phenylamine | 96 | nih.gov |
| Methylamine | 6-(Hydroxymethyl)-N-methylcyclohex-3-ene-1-carboxamide | 1. NaBH₄, THF/H₂O2. Methylamine | 95 | acs.org |
Similarly, esterification can be accomplished through various established methods. Fischer esterification, involving the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common approach. Alternatively, reaction of the acyl chloride with an alcohol, typically in the presence of a non-nucleophilic base like pyridine, provides the corresponding ester. A general process for the synthesis of phenyl esters involves the direct reaction of a phenolic compound with a carboxylic acid in the presence of a borate-sulfuric acid catalyst complex. google.com
Alkylation and Acylation of Side Chains in Phenylcyclohexene Systems
Modification of the cyclohexene (B86901) ring's aliphatic side chains through alkylation and acylation introduces further structural diversity. These reactions can target C-H bonds at various positions on the ring, although selectivity can be a challenge.
Recent advances in photoredox catalysis have enabled the direct γ-C(sp³)–H alkylation of saturated aliphatic carboxylic acid derivatives. nih.gov This method utilizes an amidyl radical, generated in situ, which undergoes a 1,5-hydrogen atom transfer to create a γ-carbon centered radical. This radical can then be coupled with electron-deficient alkenes. nih.gov While not demonstrated specifically on the this compound core, this strategy represents a modern approach to selective side-chain alkylation.
More traditional approaches to alkylation often involve the generation of an enolate from a ketone derivative of the cyclohexene ring, followed by reaction with an alkyl halide. Optimization of such reactions often involves careful selection of the base, starting material (e.g., a t-butyl ester for enhanced stability), alkylating agent (alkyl iodides being more reactive), and reaction conditions (e.g., low temperatures to control reactivity). umw.edu
Acylation of side chains can be achieved by converting a hydroxylated derivative of the phenylcyclohexene system into its corresponding ester or by Friedel-Crafts acylation if an activated aromatic ring is present as a substituent. The fundamental principles of acylation involve the reaction of a nucleophile (such as an alcohol or an activated aromatic ring) with an acylating agent like an acyl chloride or anhydride (B1165640).
Diversification of the Phenyl Substituent in this compound Derivatives
Altering the substitution pattern of the phenyl ring is a key strategy for fine-tuning the electronic and steric properties of the molecule. This can be achieved either by starting with a substituted styrene (B11656) in the initial Diels-Alder synthesis of the cyclohexene ring or by post-synthetic modification of the phenyl group.
The synthesis of various 4,5-diphenyl-cyclohex-2-en-1-one-3-carboxylic acid derivatives demonstrates the feasibility of incorporating substituted phenyl groups from the outset. By employing different substituted benzaldehydes in the reaction, a range of phenyl-substituted analogs can be generated. acs.org
| Substituted Benzaldehyde | Resulting Phenyl Substituent | Product | Reference |
| o-Tolualdehyde | 2-Methylphenyl | 4-Phenyl-5-(2-methylphenyl)-cyclohex-2-en-1-one-3-carboxylic acid | acs.org |
| 4-Methoxybenzaldehyde | 4-Methoxyphenyl | 4-Phenyl-5-(4-methoxyphenyl)-cyclohex-2-en-1-one-3-carboxylic acid | acs.org |
| 4-(Benzyloxy)benzaldehyde | 4-(Benzyloxy)phenyl | 4-Phenyl-5-(4-benzyloxy)phenyl-cyclohex-2-en-1-one-3-carboxylic acid | acs.org |
Post-synthetic modifications, such as electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions), can also be employed, provided the existing functional groups are compatible with the reaction conditions. For instance, bromination of a 6-(hydroxymethyl)-N-phenylcyclohex-3-ene-1-carboxamide derivative with excess bromine resulted in bromination at the para-position of the phenyl ring. nih.gov
Formation of Polycyclic and Heterocyclic Systems Utilizing this compound as a Precursor
The this compound scaffold can serve as a building block for the synthesis of more complex polycyclic and heterocyclic structures. The inherent functionality of the molecule, including the double bond and the carboxylic acid group, provides reactive handles for intramolecular cyclization reactions.
A notable example is the rearrangement of cyclohex-3-ene-1-carboxamide (B1296590) derivatives to form bicyclic lactones. nih.govacs.org This transformation can be induced by reactions such as bromination or epoxidation of the cyclohexene double bond, leading to intramolecular cyclization involving the amide and a newly introduced functional group. nih.gov For instance, the bromination of (1S,6R)-6-(((tert-butyldimethylsilyl)oxy)methyl)-N-phenylcyclohex-3-ene-1-carboxamide leads to the formation of a 5-bromo-6-hydroxyhexahydroisobenzofuran-1(3H)-one. nih.gov
| Reactant(s) | Resulting System | Key Transformation | Reference |
| 6-(Hydroxymethyl)-N-phenylcyclohex-3-ene-1-carboxamide derivative, Bromine | Bicyclic lactone | Bromination-induced cyclization | nih.gov |
| 6-(Hydroxymethyl)-N-phenylcyclohex-3-ene-1-carboxamide derivative, m-CPBA | Bicyclic ester | Epoxidation-induced rearrangement | nih.gov |
| Styrylcyclohex-2-enone derivative, N-Phenylmaleimide | Dehydrodecaline (tricyclic) | Intermolecular Diels-Alder reaction | researchgate.net |
| (E)-5,5-Dimethyl-3-styrylcyclohex-2-en-1-ol, N-Phenylmaleimide | Tricyclic lactone | Intermolecular Diels-Alder followed by intramolecular lactonization | researchgate.net |
Advanced Spectroscopic and Structural Characterization of 6 Phenylcyclohex 3 Ene 1 Carboxylic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural elucidation of organic molecules like 6-Phenylcyclohex-3-ene-1-carboxylic acid. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), chemists can map out the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, the acidic proton of the carboxyl group is expected to be highly deshielded, appearing as a broad singlet in the downfield region of 10–12 ppm. libretexts.org The protons on the phenyl group typically resonate between 7.0 and 8.0 ppm. nih.gov The olefinic protons of the cyclohexene (B86901) ring would appear in the range of 5.5-6.0 ppm. Protons on the carbons adjacent to the phenyl group and the carboxylic acid would be found in the 2.0-4.5 ppm region, with their specific shifts and coupling patterns providing information about their relative stereochemistry. libretexts.orgnih.gov
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is characteristically found in the highly deshielded region of 160-180 ppm. libretexts.org Carbons of the phenyl ring and the double bond in the cyclohexene ring would resonate between 120-150 ppm. nih.gov The remaining sp³ hybridized carbons of the cyclohexene ring would appear in the more shielded upfield region of 20-50 ppm. nih.gov
2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity. COSY reveals proton-proton coupling relationships, helping to trace the spin systems within the cyclohexene ring. HSQC correlates directly bonded carbon and proton atoms, allowing for unambiguous assignment of the ¹H and ¹³C signals. More advanced techniques like HMBC (Heteronuclear Multiple Bond Correlation) can show longer-range (2-3 bond) correlations, which are crucial for connecting the phenyl substituent and the carboxylic acid group to the correct positions on the cyclohexene ring.
Representative NMR Data for a Related Cyclohexene Carboxylic Acid Derivative:
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Carboxylic Acid (-COOH) | ~10-12 (broad s) | ~167-168 |
| Aromatic (Ph-H) | 7.1-7.3 (m) | ~127-143 |
| Olefinic (=CH) | ~6.8 (d) | ~133-151 |
| Allylic/Substituted CH | ~3.5-4.4 (m) | ~42-49 |
| Methylene (-CH₂-) | ~2.6-2.9 (m) | Not applicable in this derivative |
Data derived from a related structure, 4,5-diphenyl-cyclohex-2-en-1-one-3-carboxylic acid, and general spectroscopic principles. libretexts.orgnih.gov
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis (e.g., ESI-MS, HRMS)
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and for gaining structural insights through the analysis of its fragmentation patterns.
Electrospray Ionization (ESI-MS): ESI is a soft ionization technique that is particularly well-suited for polar molecules like carboxylic acids. In ESI-MS, the this compound would typically be observed as a deprotonated molecule, [M-H]⁻, in negative ion mode, or as a protonated molecule, [M+H]⁺, in positive ion mode. This allows for the direct determination of its molecular weight.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the parent ion, often to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of the molecule, distinguishing it from other compounds with the same nominal mass. For instance, HRMS analysis of a related compound, 4,5-diphenyl-cyclohex-2-en-1-one-3-carboxylic acid, yielded an observed m/z of 319.1331 for the [M-H]⁻ ion, corresponding to the calculated formula C₂₁H₁₉O₃. nih.gov
Fragmentation Analysis: Under harsher ionization conditions, such as electron ionization (EI), or through tandem mass spectrometry (MS/MS) experiments, the molecular ion will fragment in a predictable manner. For this compound, characteristic fragmentation pathways would include:
Loss of the carboxylic acid group: A prominent fragment would likely correspond to the loss of the COOH group (a mass loss of 45 Da). libretexts.orgwhitman.edu
Loss of water: Dehydration could lead to a fragment with a mass loss of 18 Da.
Retro-Diels-Alder reaction: The cyclohexene ring could undergo a characteristic retro-Diels-Alder cleavage, breaking the ring into two smaller fragments.
Aromatic fragmentation: The phenyl group would lead to characteristic aromatic fragments, such as the phenyl cation at m/z 77. whitman.edu
Expected Fragmentation Data for this compound (C₁₃H₁₄O₂):
| Fragment Ion | Proposed Structure / Loss | Expected m/z |
| [M]⁺ | Molecular Ion | 202 |
| [M-H₂O]⁺ | Loss of water | 184 |
| [M-COOH]⁺ | Loss of carboxyl group | 157 |
| [C₆H₅]⁺ | Phenyl cation | 77 |
X-ray Crystallography for Absolute Stereochemistry Determination of Cyclohexene Carboxylic Acid Derivatives
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. This technique involves irradiating a single crystal of the material with X-rays and analyzing the resulting diffraction pattern. The data provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms.
For chiral molecules like this compound, which has stereocenters, determining the absolute configuration (R/S) is crucial. While spectroscopic methods like NMR can determine the relative stereochemistry, X-ray crystallography on a suitable crystalline derivative can unambiguously establish the absolute stereochemistry. mdpi.com
In studies of related compounds, such as 4,5-diphenyl-cyclohex-2-en-1-one-3-carboxylic acid, X-ray crystallography was used to confirm that the reaction to form the molecule proceeded in a diastereospecific manner. nih.gov This highlights the power of the technique in confirming not just the structure of the final product but also in providing insight into reaction mechanisms.
Although specific crystallographic data for this compound is not available, the general approach would involve:
Synthesizing the compound and obtaining high-quality single crystals.
Collecting diffraction data using a single-crystal X-ray diffractometer.
Solving the crystal structure to generate a 3D model of the molecule.
Determining the absolute configuration, often by using the anomalous dispersion of specific atoms.
The resulting crystallographic information file (CIF) would contain all the atomic coordinates and geometric parameters, serving as the ultimate proof of the compound's structure and stereochemistry. mdpi.com
Vibrational Spectroscopy (IR) for Functional Group Identification in this compound
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. echemi.com It is based on the principle that molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to these vibrations.
For this compound, the IR spectrum would display several characteristic absorption bands:
Carboxylic Acid (O-H stretch): A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹. This broadness is a hallmark of the hydrogen-bonded O-H stretch in carboxylic acid dimers. libretexts.orglibretexts.org
Carboxylic Acid (C=O stretch): A sharp and intense peak will appear around 1700-1725 cm⁻¹, corresponding to the carbonyl stretch of the carboxylic acid. libretexts.orgnih.gov
Alkene (C=C stretch): A medium intensity band around 1640-1680 cm⁻¹ would indicate the presence of the carbon-carbon double bond within the cyclohexene ring. pressbooks.pub
Aromatic Ring (C=C stretch): The phenyl group will show characteristic absorptions in the 1400-1600 cm⁻¹ region due to in-ring carbon-carbon stretching. libretexts.org
C-H Bends: "Out-of-plane" (oop) bending vibrations for the hydrogens on the phenyl ring appear in the 675-900 cm⁻¹ region and can give clues about the substitution pattern. libretexts.org
Expected IR Absorption Bands for this compound:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H stretch | 2500-3300 | Strong, Broad |
| Carboxylic Acid | C=O stretch | 1700-1725 | Strong, Sharp |
| Alkene | C=C stretch | 1640-1680 | Medium |
| Aromatic Ring | C=C stretch | 1400-1600 | Medium-Weak |
| Aromatic Ring | C-H bend (oop) | 675-900 | Strong |
Data derived from general spectroscopic principles and data for related compounds. libretexts.orgnih.govlibretexts.org
Applications of 6 Phenylcyclohex 3 Ene 1 Carboxylic Acid As a Synthetic Intermediate
Precursor in the Synthesis of Complex Organic Molecules
The 6-phenylcyclohex-3-ene-1-carboxylic acid framework is a valuable starting point for the synthesis of more intricate molecular architectures. The strategic positioning of its functional groups allows for a variety of chemical transformations. The double bond within the cyclohexene (B86901) ring can undergo reactions such as epoxidation and bromination, leading to highly functionalized cyclohexane (B81311) derivatives. For instance, studies on closely related N-phenylcyclohex-3-ene-1-carboxamide derivatives have shown that these molecules can be converted into complex bicyclic lactones through such reactions. nih.gov
The carboxylic acid group provides a handle for numerous modifications, including the formation of amides and esters. These derivatives are themselves important intermediates. For example, amide derivatives of cyclohexene carboxylic acids have been synthesized and investigated for their biological properties, including potential antitumor activity. researchgate.net The synthesis of various substituted cyclohexene carboxylic acids is often achieved through Diels-Alder reactions, and these products are then used to build more complex structures. researchgate.net The presence of the phenyl group at the 6-position offers steric and electronic influence over these transformations and can be a key feature in the final target molecule. While specific examples detailing the conversion of this compound into a named complex molecule are not prevalent in available literature, the chemical principles established with similar structures underscore its potential in this capacity.
Building Block for Bio-inspired Scaffolds and Peptidomimetics
The rigid, three-dimensional structure of the cyclohexene ring makes this compound an attractive scaffold for the development of molecules that mimic biological structures. In medicinal chemistry, such scaffolds are crucial for creating peptidomimetics—compounds that imitate the structure and function of peptides but with improved stability and bioavailability.
The cyclohexene carboxylic acid core can be used to create constrained analogues of natural amino acids or peptide fragments. While direct application of this compound in peptidomimetics is not extensively documented, related cyclic carboxylic acids have been incorporated into structures designed to mimic natural compounds. For example, research on other cyclohexene-based carboxylic acid derivatives has demonstrated their utility as carbohydrate mimetics, which can act as inhibitors for enzymes like glucosidases. nih.gov The substitution pattern on the ring is critical for activity, and the phenyl group of this compound would offer a significant hydrophobic element for interaction with biological targets. Similarly, amidrazone derivatives of cyclohexene carboxylic acids have been synthesized and show promise for anti-inflammatory and antinociceptive effects, highlighting the therapeutic potential of this molecular framework. mdpi.com The development of morphiceptin (B1676752) peptidomimetics has utilized cyclic β-amino acids to enhance conformational stability and resistance to degradation, a strategy to which the this compound scaffold is well-suited. nih.gov
Intermediate in the Preparation of Specialized Reagents and Catalysts
The structural features of this compound also suggest its use as an intermediate in the synthesis of specialized chemical tools, such as chiral auxiliaries, ligands for asymmetric catalysis, or specific reagents for organic synthesis. The carboxylic acid function can be used to attach the molecule to a solid support or to a metal center.
While there are no specific examples in the searched literature of this compound being used for this purpose, the principle is well-established with similar molecules. For instance, chiral versions of related compounds, such as 6-methylcyclohex-3-ene-1-carboxylic acid, are valued as chiral building blocks for producing enantiomerically pure compounds for pharmaceutical applications. Optically active 3-cyclohexene-1-carboxylic acid is itself an important intermediate for compounds that inhibit activated blood coagulation factor X. google.com The synthesis of such optically active materials often requires specialized reagents or catalysts, and derivatives of cyclohexene carboxylic acid can play a role in these processes. The combination of the chiral cyclohexene backbone and the functional handles makes these types of molecules valuable for creating new catalytic systems.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 6-Phenylcyclohex-3-ene-1-carboxylic acid, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : The compound can be synthesized via Diels-Alder reactions between phenyl-substituted dienes and dienophiles, followed by oxidation of intermediate esters to the carboxylic acid. Alternatively, catalytic hydrogenation of substituted cyclohexene precursors (e.g., phenyl-substituted esters) using palladium catalysts under controlled pressure (1–3 atm) and temperature (25–80°C) is effective . Key optimizations include adjusting solvent polarity (e.g., ethanol vs. THF) and catalyst loading (5–10% Pd/C) to minimize side reactions. Post-synthesis, acid hydrolysis (e.g., HCl/water) ensures complete deprotection of the carboxylic acid group .
Q. How is the structure of this compound confirmed using spectroscopic techniques?
- Methodological Answer :
- NMR : ¹H NMR identifies the cyclohexene protons (δ 5.5–6.0 ppm, doublets for conjugated double bonds) and phenyl protons (δ 7.2–7.4 ppm). ¹³C NMR confirms the carboxylic acid carbon (δ ~170–175 ppm) .
- IR Spectroscopy : A strong absorption band at ~2500–3300 cm⁻¹ (O-H stretch of carboxylic acid) and ~1680–1720 cm⁻¹ (C=O stretch) are diagnostic .
- X-ray Crystallography : Resolves stereochemistry and substituent positions, particularly if chiral centers are present .
Advanced Research Questions
Q. How does the steric and electronic effects of the phenyl group influence regioselectivity in electrophilic additions to the cyclohexene ring?
- Methodological Answer : The phenyl group exerts electron-withdrawing effects via conjugation, directing electrophiles (e.g., bromine) to the less substituted double-bond position. Computational modeling (e.g., DFT calculations) predicts transition states by analyzing local electron density and frontier molecular orbitals. Experimental validation involves comparing reaction outcomes (e.g., bromination) with/without phenyl substitution .
Q. What strategies resolve contradictions between spectroscopic data (e.g., NMR coupling constants) and computational predictions for substituent positions?
- Methodological Answer :
- 2D NMR (COSY, NOESY) : Resolves ambiguous proton-proton correlations. For example, NOE interactions between phenyl protons and specific cyclohexene protons confirm substituent proximity .
- DFT-NMR Chemical Shift Prediction : Tools like Gaussian or ORCA calculate expected shifts for proposed structures, cross-referenced with experimental data to validate assignments .
Q. How can enantiomeric separation be achieved for chiral derivatives of this compound, and how is enantiomeric excess quantified?
- Methodological Answer :
- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol mobile phases. Retention times differentiate enantiomers .
- Polarimetry : Measure optical rotation and compare to literature values for pure enantiomers.
- Chiral Derivatization : Convert the acid to an amide with a chiral auxiliary (e.g., (R)-α-methylbenzylamine), then analyze via standard HPLC .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Methodological Answer :
- pH Stability : Conduct accelerated degradation studies (e.g., 0.1 M HCl, NaOH, and neutral buffers at 40°C). Monitor via HPLC for decarboxylation or ring-opening byproducts. The phenyl group enhances stability in acidic conditions due to reduced electron density at the carboxylic acid .
- Thermal Stability : Thermogravimetric analysis (TGA) identifies decomposition temperatures, while differential scanning calorimetry (DSC) detects phase transitions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
